molecular formula C8H10ClN3 B15300200 6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride

6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride

Cat. No.: B15300200
M. Wt: 183.64 g/mol
InChI Key: WSIAKSFMCPOWPC-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H10ClN3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride typically involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

2-chloropyridine+ethylenediamine6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride\text{2-chloropyridine} + \text{ethylenediamine} \rightarrow \text{this compound} 2-chloropyridine+ethylenediamine→6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 6-(2-aminoethyl)pyridine-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylpyridine: A related compound with similar structural features but lacking the nitrile group.

    2-Cyanopyridine: Another pyridine derivative with a nitrile group but without the aminoethyl substitution.

Uniqueness

6-(2-Aminoethyl)pyridine-2-carbonitrile hydrochloride is unique due to the presence of both the aminoethyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

6-(2-aminoethyl)pyridine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c9-5-4-7-2-1-3-8(6-10)11-7;/h1-3H,4-5,9H2;1H

InChI Key

WSIAKSFMCPOWPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C#N)CCN.Cl

Origin of Product

United States

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